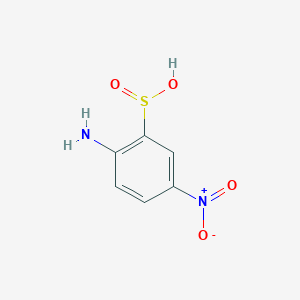
2-amino-5-nitrobenzenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-nitrobenzenesulfinic acid is an organic compound that belongs to the class of arenesulfonic acids It is characterized by the presence of an amino group at the ortho position and a nitro group at the para position relative to the sulfinic acid group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 2-amino-5-nitro- typically involves the sulfonation of benzene derivatives. One common method is the nitration of 2-aminobenzenesulfonic acid, where the amino group is already present on the benzene ring. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of benzenesulfinic acid, 2-amino-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used to reduce the nitro group.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of 2,5-diaminobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dye Manufacturing
One of the primary applications of 2-amino-5-nitrobenzenesulfinic acid is in the dye industry. It serves as an intermediate in the synthesis of azo dyes, which are widely used for coloring textiles and other materials. The compound's ability to form stable azo linkages makes it valuable for producing vibrant and durable colors.
Chemical Synthesis
This compound is utilized in organic synthesis as a reagent or intermediate. Its functional groups allow it to participate in various reactions, including:
- Nucleophilic substitutions : The amino group can act as a nucleophile, enabling the formation of more complex organic molecules.
- Reduction reactions : The nitro group can be reduced to an amine, further expanding its utility in synthetic pathways.
Analytical Chemistry
This compound is also employed in analytical chemistry for the detection and quantification of certain compounds. Its reactivity with specific reagents allows for the development of colorimetric assays, which can be used to analyze samples in environmental and biological studies.
Pharmaceuticals
Research indicates potential applications in pharmaceuticals, particularly as a precursor for developing new medicinal compounds. Its structural features may contribute to biological activity, warranting further investigation into its pharmacological properties.
Case Study 1: Azo Dye Synthesis
In a study focused on the synthesis of azo dyes, researchers utilized this compound as a key starting material. The resulting dyes demonstrated excellent fastness properties on cotton fabrics, highlighting the compound's effectiveness in dye manufacturing .
Case Study 2: Environmental Monitoring
Another study explored the use of this compound in environmental monitoring. It was employed in a colorimetric method to detect nitroaromatic compounds in water samples. The method showed high sensitivity and specificity, making it a reliable choice for environmental assessments .
Mécanisme D'action
The mechanism of action of benzenesulfinic acid, 2-amino-5-nitro- involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfinic acid group can undergo redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the amino and nitro groups, making it less reactive in certain reactions.
2-Amino-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
4-Nitro-2-sulfoaniline: Another similar compound with different positioning of functional groups
Uniqueness
2-amino-5-nitrobenzenesulfinic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
14688-12-1 |
|---|---|
Formule moléculaire |
C6H6N2O4S |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
2-amino-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12) |
Clé InChI |
YSVVZGZNUFOJHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
Key on ui other cas no. |
14688-12-1 |
Synonymes |
2-Amino-5-nitrobenzenesulfinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















